(S)-3,4-Dcpg
(S)-3,4-Dcpg
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration.
DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease.
A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration.
DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease.
A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
Brand Name:
Vulcanchem
CAS No.:
201730-11-2
VCID:
VC0004335
InChI:
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
SMILES:
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Molecular Formula:
C10H9NO6
Molecular Weight:
239.18 g/mol
(S)-3,4-Dcpg
CAS No.: 201730-11-2
Cat. No.: VC0004335
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration. DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease. A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo. Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo. |
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CAS No. | 201730-11-2 |
Molecular Formula | C10H9NO6 |
Molecular Weight | 239.18 g/mol |
IUPAC Name | 4-[(S)-amino(carboxy)methyl]phthalic acid |
Standard InChI | InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |
Standard InChI Key | IJVMOGKBEVRBPP-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O |
SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
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